trans-Cyclohex-2-ene-1,4-diol
Overview
Description
trans-Cyclohex-2-ene-1,4-diol: is an organic compound with the molecular formula C6H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclohex-2-ene-1,4-diol can be achieved through several methods. One efficient protocol involves starting from accessible raw materials such as p-methoxyphenol, ethylene glycol, and thiophenol. The process includes enantioselective acetylation catalyzed by Candida antarctica lipase B, leading to the formation of the desired diol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar organic reactions and catalytic processes used in laboratory settings, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: trans-Cyclohex-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a tungsten catalyst is commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanedione.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexene derivatives.
Scientific Research Applications
Chemistry: trans-Cyclohex-2-ene-1,4-diol is used as a building block in organic synthesis, particularly in the preparation of polyfunctionalized cyclohexane derivatives .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural properties suggest potential use in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials due to its diol functionality, which allows for cross-linking and polymerization reactions .
Mechanism of Action
The mechanism by which trans-Cyclohex-2-ene-1,4-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound acts as a substrate that is converted into ketones or aldehydes through the action of oxidizing agents. The molecular targets and pathways involved vary based on the specific chemical context .
Comparison with Similar Compounds
cis-Cyclohex-2-ene-1,4-diol: Similar structure but different stereochemistry.
Cyclohexane-1,4-diol: Lacks the double bond present in trans-Cyclohex-2-ene-1,4-diol.
Cyclohex-2-ene-1,4-diyl dicarbonate: A derivative used in polymer chemistry.
Uniqueness: this compound is unique due to its trans configuration, which affects its reactivity and the types of reactions it can undergo. This configuration can lead to different stereochemical outcomes in synthetic applications compared to its cis counterpart.
Properties
IUPAC Name |
(1R,4R)-cyclohex-2-ene-1,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDODVZVWGKVMBO-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C=C[C@@H]1O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961795 | |
Record name | Cyclohex-2-ene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41513-32-0 | |
Record name | Cyclohex-2-ene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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